molecular formula C23H18N2O2 B14770572 4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde

4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde

Katalognummer: B14770572
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: HDBKTUGKRDXWDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C23H18N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction, where the imidazole derivative reacts with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of aldehyde groups.

    4,7-Dibromo-1H-benzo[d]imidazole: Contains bromine atoms instead of aldehyde groups.

Uniqueness

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is unique due to the presence of both benzimidazole and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C23H18N2O2

Molekulargewicht

354.4 g/mol

IUPAC-Name

4-[1-ethyl-7-(4-formylphenyl)benzimidazol-4-yl]benzaldehyde

InChI

InChI=1S/C23H18N2O2/c1-2-25-15-24-22-20(18-7-3-16(13-26)4-8-18)11-12-21(23(22)25)19-9-5-17(14-27)6-10-19/h3-15H,2H2,1H3

InChI-Schlüssel

HDBKTUGKRDXWDJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.